A Technical Guide to the Chemical Properties and Applications of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
A Technical Guide to the Chemical Properties and Applications of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Abstract
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, identified by CAS No. 1233954-85-2, is a chiral organic molecule of significant interest to the pharmaceutical and drug discovery sectors.[1][2][3] Its structure, featuring a trans-substituted cyclohexanol ring linked to a 2-nitrophenylamino moiety, provides a unique combination of stereochemical definition, hydrophilicity, and reactive potential. This guide offers an in-depth analysis of its chemical properties, a plausible synthetic route, comprehensive spectroscopic characterization, and its strategic application as a versatile intermediate in medicinal chemistry. The content herein is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in the synthesis of complex molecular targets.
Introduction and Molecular Overview
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol is a bifunctional molecule that serves as a high-value building block in organic synthesis. The molecule's architecture can be deconstructed into three key components:
-
The (1R,4R)-Cyclohexane Core: This rigid, stereochemically defined scaffold provides a three-dimensional framework, which is crucial for dictating the spatial orientation of substituents and influencing binding interactions with biological targets. The trans configuration of the amino and hydroxyl groups minimizes steric hindrance and locks the molecule into a preferred chair conformation.
-
The Secondary Amine Linker: This functional group serves as a key connection point and its reactivity is central to the molecule's utility.
-
The 2-Nitrophenyl Group: The aromatic ring, substituted with a strongly electron-withdrawing nitro group, is activated towards certain chemical transformations. The nitro group itself is a versatile functional handle that can be readily reduced to an amine, opening avenues for extensive derivatization.
This combination of features makes it an ideal starting point for constructing libraries of compounds for screening and developing novel therapeutic agents. Its role as a medical intermediate is noted by several chemical suppliers, underscoring its relevance in the pharmaceutical pipeline.[3][4]
Physicochemical and Handling Properties
A summary of the core physicochemical properties is essential for experimental design, handling, and storage.
| Property | Value | Source |
| CAS Number | 1233954-85-2 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| IUPAC Name | (1R,4R)-4-[(2-nitrophenyl)amino]cyclohexan-1-ol | |
| Synonyms | trans-4-[(2-Nitrophenyl)amino]cyclohexanol | [2] |
| Appearance | Reported as a white powder | [4] |
| Purity | Commercially available at ≥95% | |
| Storage Conditions | 2-8°C, in a tightly sealed container away from light and moisture |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this exact molecule is sparse, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SₙAr) reaction between a commercially available chiral aminocyclohexanol and an activated nitroaromatic.
Proposed Synthesis: The reaction of (1R,4R)-4-aminocyclohexanol with 1-fluoro-2-nitrobenzene in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
Mechanistic Causality: The SₙAr mechanism is favored due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine leaving group. This group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution by the amine nucleophile. The use of the trans isomer of 4-aminocyclohexanol directly yields the desired (1R,4R) product stereochemistry.
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol: Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,4R)-4-aminocyclohexanol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Addition: While stirring, add 1-fluoro-2-nitrobenzene (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 90°C and monitor its progress using thin-layer chromatography (TLC).
-
Workup: After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization Profile
Structural elucidation and purity confirmation rely on a combination of standard spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[5][6][7]
¹H NMR (Proton NMR)
The proton spectrum will provide key information about the electronic environment of the hydrogen atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.1 | d | Ar-H (ortho to NO₂) | Strong deshielding by the adjacent nitro group. |
| ~7.5 | t | Ar-H (para to NO₂) | Deshielded by aromatic ring currents and nitro group influence. |
| ~6.7-6.9 | m | Ar-H (ortho & para to NH) | Shielded by the electron-donating effect of the amine. |
| ~3.6-3.8 | m | CH-OH | Proton on the carbon bearing the hydroxyl group. |
| ~3.3-3.5 | m | CH-NH | Proton on the carbon bearing the amino group. |
| ~1.2-2.2 | m | Cyclohexyl CH₂ | Complex multiplet for the axial and equatorial protons of the ring. |
| Variable | br s | NH, OH | Exchangeable protons; shift is solvent and concentration dependent. |
¹³C NMR (Carbon-13 NMR)
The carbon spectrum will confirm the presence of the 12 unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 | Ar-C (C-NH) | Quaternary carbon attached to the amine. |
| ~135-140 | Ar-C (C-NO₂) | Quaternary carbon attached to the highly deshielding nitro group. |
| ~115-135 | Ar-CH | Aromatic methine carbons. |
| ~68-72 | Cyclohexyl C-OH | Carbon attached to the electronegative oxygen atom. |
| ~50-55 | Cyclohexyl C-NH | Carbon attached to the nitrogen atom. |
| ~30-35 | Cyclohexyl CH₂ | Aliphatic carbons of the cyclohexane ring. |
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 | O-H Stretch (broad), N-H Stretch | Alcohol, Secondary Amine |
| 3000-3100 | Aromatic C-H Stretch | Aromatic Ring |
| 2850-2950 | Aliphatic C-H Stretch | Cyclohexane Ring |
| ~1520 & ~1340 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |
| ~1250 | C-N Stretch | Aryl Amine |
| ~1100 | C-O Stretch | Secondary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion [M]⁺: m/z = 236.1161 (calculated for C₁₂H₁₆N₂O₃).
-
Key Fragmentation Pathways: Loss of H₂O (m/z = 218), loss of NO₂ (m/z = 190), and cleavage of the C-N bond between the ring and the amine.
Applications in Drug Development and Medicinal Chemistry
The strategic value of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol lies in its potential for controlled, sequential modification. The nitro and hydroxyl groups offer orthogonal reactivity, allowing for selective chemical transformations. Its utility is analogous to that of related intermediates like trans-4-aminocyclohexanol, a precursor in the synthesis of the mucolytic agent Ambroxol.[8]
Key Synthetic Transformations:
-
Nitro Group Reduction: The most common and powerful transformation is the reduction of the nitro group to a primary aniline using reagents like H₂/Pd-C, SnCl₂, or sodium dithionite. This unmasks a reactive nucleophilic site.
-
Amine Functionalization: The newly formed aniline can undergo a vast array of reactions, including acylation, sulfonylation, alkylation, or participation in cyclization reactions to form heterocyclic systems.
-
Hydroxyl Group Modification: The secondary alcohol can be oxidized to a ketone, esterified, or converted into an ether, providing another point for diversification.
Caption: Key synthetic pathways originating from the title compound.
Safety, Handling, and Storage Protocol
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on data for structurally related chemicals such as cyclohexanol and various nitrophenol derivatives.[9][10]
-
Hazard Identification: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical advice if symptoms persist.[11][12]
-
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined stereochemistry, coupled with the versatile reactivity of its nitrophenyl and hydroxyl functionalities, makes it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge required for researchers to effectively procure, handle, and utilize this compound in their synthetic endeavors, accelerating the path toward novel therapeutic innovations.
References
-
Safety Data Sheet for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. KISHIDA CHEMICAL CO., LTD. [Link]
-
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol Product Details. Crysdot LLC. [Link]
- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
-
4-Aminocyclohexanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
(1R,2R)-2-Aminocyclohexanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties. National Institutes of Health. [Link]
-
4-Amino-2-Nitrophenol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Discovery and activity of a potent and selective melanocortin subtype-4 receptor agonist. PubMed, National Center for Biotechnology Information. [Link]
- Process for the preparation of trans-4-aminocyclohexanol.
Sources
- 1. (1r,4r)-4-((2-nitrophenyl)aMino)cyclohexanol | 1233954-85-2 [chemicalbook.com]
- 2. (1r,4r)-4-((2-nitrophenyl)aMino)cyclohexanol | 1233954-85-2 [amp.chemicalbook.com]
- 3. (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, CasNo.1233954-85-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. (1r,4r)-4-((2-nitrophenyl)amino)cyclohexanol, CasNo.1233954-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. kishida.co.jp [kishida.co.jp]
